![molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0](/img/structure/B1357540.png)
1-[4-(3-Methylphenoxy)phenyl]methanamine
Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-Methylphenoxy)phenyl]methanamine typically involves the reaction of 3-methylphenol with 4-bromobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(3-Methylphenoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[4-(3-Methylphenoxy)phenyl]methanamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
1-[4-(3-Methylphenoxy)phenyl]methanamine can be compared with similar compounds such as 1-[3-(4-methylphenoxy)phenyl]methanamine. While both compounds share a similar core structure, the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research applications .
Biological Activity
1-[4-(3-Methylphenoxy)phenyl]methanamine is an organic compound characterized by its unique aromatic structure, which includes a methanamine group attached to a phenyl ring further substituted with a 3-methylphenoxy group. Its molecular formula is C14H15NO, and it has a molecular weight of 213.28 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and neuroprotective properties.
The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-(3-methylphenoxy)benzaldehyde with ammonia or an amine derivative under controlled conditions. The presence of the primary amine functional group enhances its reactivity and potential biological activity.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example, it showed a high percentage inhibition in T-47D breast cancer cells and SK-MEL-5 melanoma cells, with inhibition rates exceeding 80% .
Cell Line | % Inhibition |
---|---|
T-47D (Breast Cancer) | 90.47% |
SK-MEL-5 (Melanoma) | 84.32% |
MDA-MB-468 (Breast Cancer) | 84.83% |
This compound's mechanism of action appears to involve the modulation of cell signaling pathways, influencing gene expression related to cell proliferation and survival.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially acting as an inhibitor of enzymes involved in neurotransmitter synthesis. This action may help mitigate conditions such as depression and anxiety by stabilizing neurotransmitter levels in the brain.
The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. Its interaction with these targets can lead to either inhibition or activation of various cellular pathways:
- Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter availability.
- Gene Expression Modulation : It can influence transcription factors that regulate gene expression associated with cellular growth and apoptosis.
Dosage and Toxicity
Research indicates that the effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects without significant toxicity; however, higher doses may lead to adverse effects such as neurotoxicity or hepatotoxicity.
Dosage Range | Effect |
---|---|
Low | Therapeutic effects |
High | Neurotoxicity, hepatotoxicity |
Case Studies
In a study examining the compound's effects on animal models, it was found that sustained administration led to prolonged modulation of gene expression related to neuroprotection and anticancer activity. Long-term exposure studies indicated that while initial therapeutic effects were observed, careful monitoring for toxicity was necessary at elevated doses .
Q & A
Q. What are the recommended safety protocols for handling 1-[4-(3-Methylphenoxy)phenyl]methanamine in laboratory settings?
Basic Question | Experimental Safety
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (nitrile or neoprene), safety goggles, and lab coats. For respiratory protection, employ P95 respirators for minor exposures .
- Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (H335) .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent degradation .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
Basic Question | Synthesis Optimization
- Methodological Answer :
- Nucleophilic Substitution : React 4-(3-methylphenoxy)benzyl chloride with ammonia in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 6–12 hours .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane). Increase ammonia stoichiometry (1.5–2.0 eq.) to reduce side products .
Q. How can researchers resolve discrepancies in reported hazard classifications for this compound across different safety data sheets?
Advanced Question | Data Contradiction Analysis
- Methodological Answer :
- Source Evaluation : Compare SDS from academic vendors (e.g., Combi-Blocks vs. Indagoo ). Note differences in GHS classifications (e.g., H302 vs. no hazards reported).
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) to verify LD₅₀ values. Cross-reference with PubChem data .
- Contextual Factors : Consider purity variations (e.g., ≤100% in vs. ≥98% in ), which may affect toxicity profiles.
Q. What computational methods are suitable for predicting the pharmacological activity of this compound?
Advanced Question | Computational Modeling
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target receptors (e.g., serotonin or dopamine receptors). Validate with crystal structures from the PDB .
- QSAR Modeling : Apply Random Forest or SVM algorithms to correlate structural descriptors (logP, polar surface area) with bioactivity data from ChEMBL .
- ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 to estimate permeability, toxicity, and metabolic stability .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Question | Analytical Chemistry
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d6, δ 7.2–6.8 ppm for aromatic protons; δ 3.7 ppm for methoxy groups).
- FT-IR : Confirm amine (-NH₂) stretch at ~3350 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. How can the compound's role as a ligand in coordination chemistry be experimentally validated?
Advanced Question | Coordination Chemistry
- Methodological Answer :
- Synthesis of Complexes : React with transition metals (e.g., Cu(II) or Pd(II) salts) in ethanol at 60°C. Monitor color changes indicative of complex formation .
- Characterization :
- UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes at 600–800 nm).
- X-ray Crystallography : Resolve crystal structures to confirm binding geometry .
- Stability Tests : Perform thermogravimetric analysis (TGA) to assess thermal stability of complexes.
Q. What are the key considerations for storing this compound to ensure long-term stability?
Basic Question | Stability Management
- Methodological Answer :
Q. How to design a study investigating the structure-activity relationships (SAR) of derivatives of this compound?
Advanced Question | Medicinal Chemistry
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., –NO₂, –CF₃) or modify the methanamine group .
- Biological Assays : Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays. Compare IC₅₀ values .
- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .
Properties
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHKXNDILXRIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599150 | |
Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864263-07-0 | |
Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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